molecular formula C15H12O6 B016689 Robtein CAS No. 2679-65-4

Robtein

Cat. No.: B016689
CAS No.: 2679-65-4
M. Wt: 288.25 g/mol
InChI Key: NLAXFZHJXUCLDR-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Robtein can be synthesized through a series of chemical reactions. One common method involves the use of resacetophenone and methyl gallate as starting materials. The synthesis process includes benzyl protection, condensation, and deprotection steps . The reaction conditions typically involve the use of sodium hydride as a catalyst and pyridinium chlorochromate for oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions

Robtein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chalcones, dihydrochalcones, and quinones .

Scientific Research Applications

Robtein has a wide range of applications in scientific research:

Mechanism of Action

Robtein exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant and anti-inflammatory properties. The compound also modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Robtein is similar to other chalcone compounds such as isoliquiritigenin and robidanol. it is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties . Similar compounds include:

This compound stands out due to its potent antioxidant and anti-inflammatory effects, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXFZHJXUCLDR-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415779
Record name Robtein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2679-65-4
Record name Robtein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robtein
Reactant of Route 2
Robtein
Reactant of Route 3
Robtein
Reactant of Route 4
Robtein
Reactant of Route 5
Robtein
Reactant of Route 6
Robtein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.